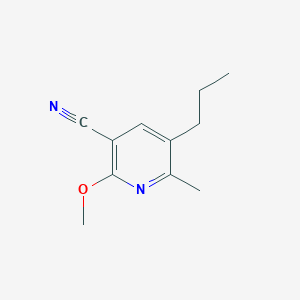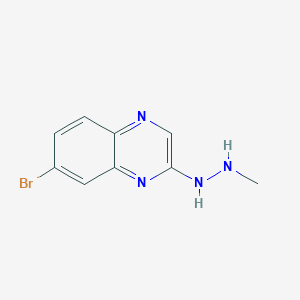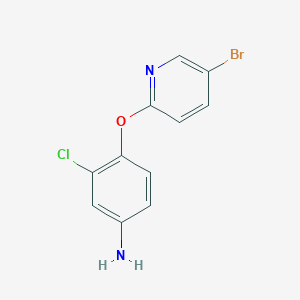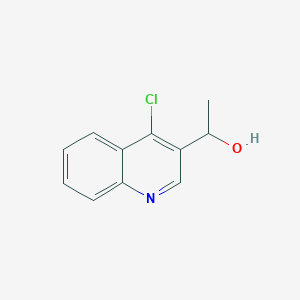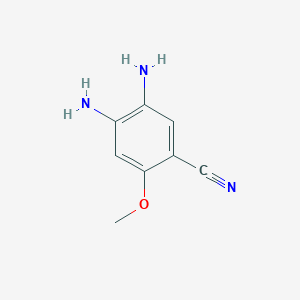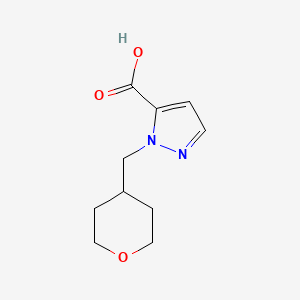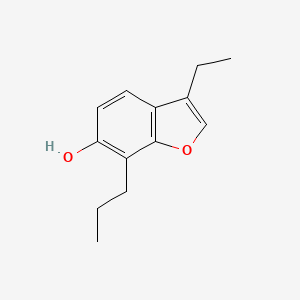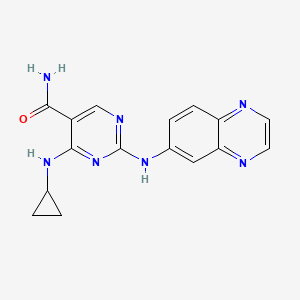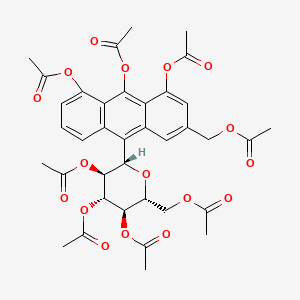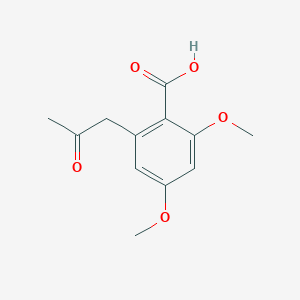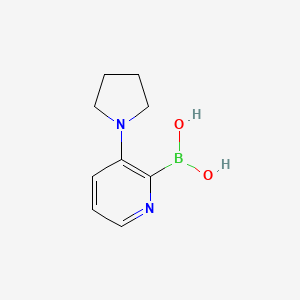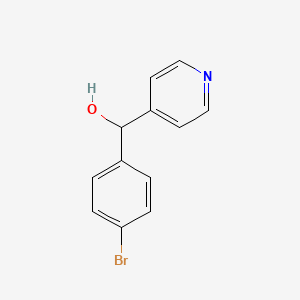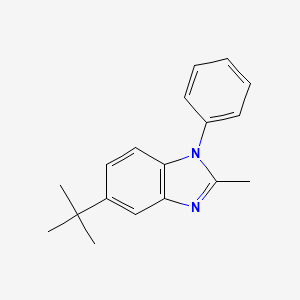
5-Tert-butyl-2-methyl-1-phenylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-2-methyl-1-phenylbenzimidazole is a complex organic compound characterized by its unique structure, which includes a benzimidazole core substituted with a tert-butyl group, a methyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-2-methyl-1-phenylbenzimidazole typically involves multiple steps, starting with the formation of the benzimidazole core. One common method is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The tert-butyl and methyl groups are then introduced through subsequent reactions, such as Friedel-Crafts alkylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-Tert-butyl-2-methyl-1-phenylbenzimidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted benzimidazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 5-Tert-butyl-2-methyl-1-phenylbenzimidazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Research is ongoing to explore its efficacy and safety in various therapeutic contexts.
Industry: In industry, this compound may be used in the production of materials with specific properties, such as enhanced stability or resistance to degradation.
Mechanism of Action
The mechanism by which 5-Tert-butyl-2-methyl-1-phenylbenzimidazole exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Benzimidazole: The parent compound without the tert-butyl and methyl groups.
2-Methylbenzimidazole: Similar to the target compound but lacking the tert-butyl group.
5-Tert-butylbenzimidazole: Similar to the target compound but lacking the methyl group.
Uniqueness: 5-Tert-butyl-2-methyl-1-phenylbenzimidazole is unique due to the presence of both the tert-butyl and methyl groups, which can significantly influence its chemical and biological properties compared to its similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Further research and development may uncover additional uses and benefits of this intriguing compound.
Properties
Molecular Formula |
C18H20N2 |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
5-tert-butyl-2-methyl-1-phenylbenzimidazole |
InChI |
InChI=1S/C18H20N2/c1-13-19-16-12-14(18(2,3)4)10-11-17(16)20(13)15-8-6-5-7-9-15/h5-12H,1-4H3 |
InChI Key |
LDBMYDZZBNEQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


